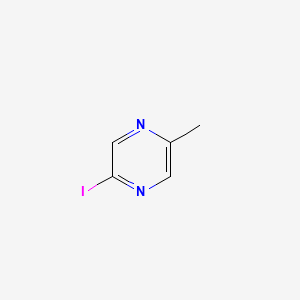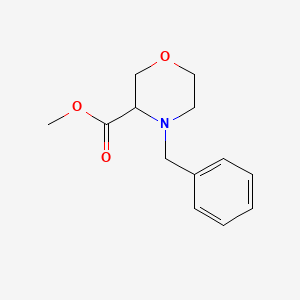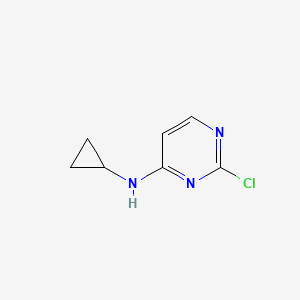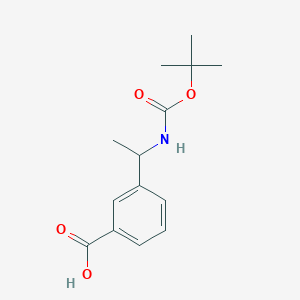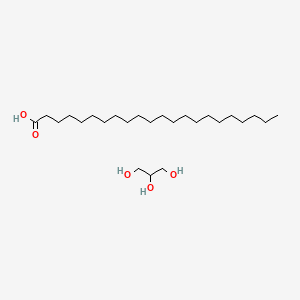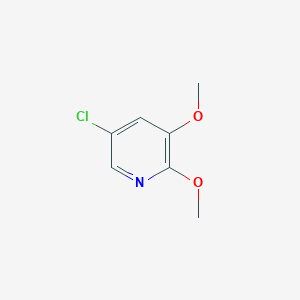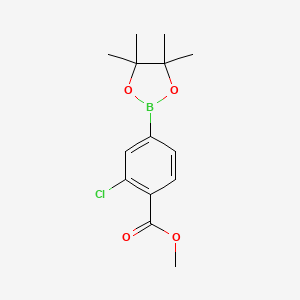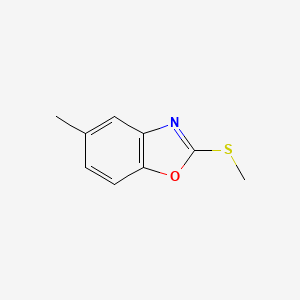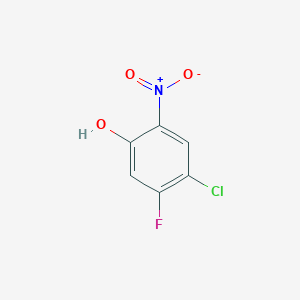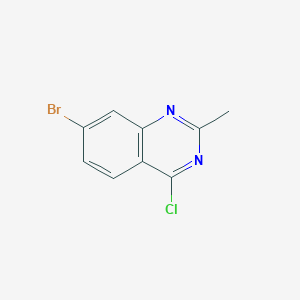
7-Bromo-4-chloro-2-methylquinazoline
Vue d'ensemble
Description
7-Bromo-4-chloro-2-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-2-methylquinazoline consists of a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The InChI key for this compound is UQGLZUPLSAZMLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-2-methylquinazoline is a yellow powder . The storage temperature is typically room temperature .Applications De Recherche Scientifique
Catalysis in Synthesis
7-Bromo-4-chloro-2-methylquinazoline and its derivatives play a critical role in catalysis, particularly in the synthesis of other complex molecules. For example, a study by Kefayati, Asghari, and Khanjanian (2012) highlights the use of a Bronsted acidic ionic liquid in conjunction with a catalyst for the efficient and reusable synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Intermediate in Anti-Cancer Drug Synthesis
A key application of 7-Bromo-4-chloro-2-methylquinazoline is as an intermediate in the synthesis of certain anti-cancer drugs. Cao Sheng-li's research in 2004 describes the use of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a crucial intermediate for thymidylate synthase-inhibiting anti-cancer drugs (Cao Sheng-li, 2004).
Tyrosine Kinase Inhibition
Another significant application is in the inhibition of tyrosine kinase activity. A study by Bridges et al. (1996) examines the structure-activity relationships of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analogues, potent inhibitors of the epidermal growth factor receptor's tyrosine kinase activity (Bridges et al., 1996).
Fluorescent Brightening Agents
The potential use of 7-Bromo-4-chloro-2-methylquinazoline derivatives as fluorescent brightening agents is explored in research by Rangnekar and Shenoy (1987). They studied the synthesis of various quinolines and their application in brightening agents (Rangnekar & Shenoy, 1987).
Safety And Hazards
The compound has been classified under GHS07 for safety, with the signal word being "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
While specific future directions for 7-Bromo-4-chloro-2-methylquinazoline are not available, the diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Propriétés
IUPAC Name |
7-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZUPLSAZMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623831 | |
| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2-methylquinazoline | |
CAS RN |
403850-84-0 | |
| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

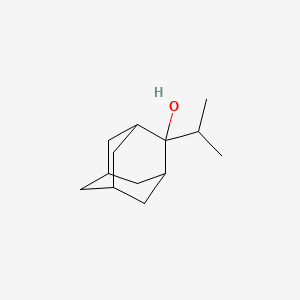
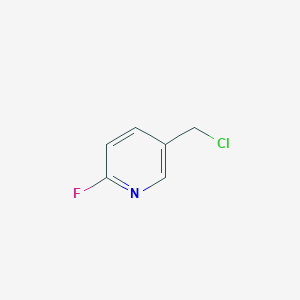
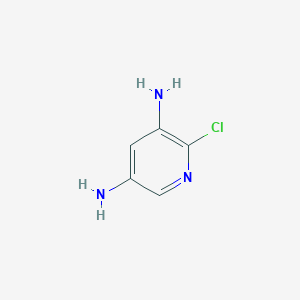
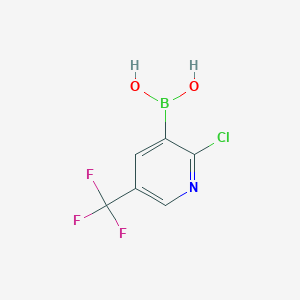
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
